molecular formula C25H27N3O5 B2607419 N-(4-methoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-01-7

N-(4-methoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2607419
CAS No.: 872857-01-7
M. Wt: 449.507
InChI Key: HTFYVJWVXNLOMH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on crystal structures of compounds with similar morpholino or acetamide groups, like the study by Galushchinskiy et al. (2017), explores the crystallographic characteristics of related molecules. These studies lay foundational knowledge for understanding the physical and chemical behaviors of complex organic compounds, which can be crucial for drug development and materials science (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Synthesis and Biological Evaluation

The synthesis of carbamate indole derivatives from N,N′-bis(methoxycarbonyl)-p-benzoquinone diimine, as described by Borisov et al. (2007), demonstrates the chemical versatility of indole and morpholino-containing compounds. These synthetic routes enable the creation of novel molecules with potential for further evaluation as therapeutic agents, showcasing the relevance of complex acetamides in drug discovery (Borisov, Kamanina, & Velikorodov, 2007).

Antifungal and Antimicrobial Agents

The discovery and development of antifungal agents, such as the work on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives by Bardiot et al. (2015), highlight the potential of morpholino-containing compounds in addressing fungal infections. Such studies are crucial in the fight against drug-resistant pathogens, offering a path towards new treatments (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015).

Antitumor and Anti-Inflammatory Properties

Research on N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides explores the antitumor properties of similar compounds, indicating the potential for cancer therapy. The ability of these molecules to inhibit cancer cell growth highlights the importance of structural modifications in acetamide derivatives for medicinal chemistry applications (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).

Mechanism of Action

    Target of action

    Indole derivatives, a class of compounds that this molecule belongs to, have been found to bind with high affinity to multiple receptors . This suggests that “N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide” might interact with various cellular targets.

    Mode of action

    The mode of action of indole derivatives can vary widely depending on their specific structure and the targets they interact with . Given the complexity of “N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide”, it’s likely that its mode of action is multifaceted and involves interactions with multiple targets.

    Biochemical pathways

    Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide” might affect multiple biochemical pathways.

    Result of action

    The molecular and cellular effects of “N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide” would depend on its specific targets and mode of action. As mentioned above, indole derivatives can have a wide range of biological activities .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-32-19-8-6-18(7-9-19)10-11-26-25(31)24(30)21-16-28(22-5-3-2-4-20(21)22)17-23(29)27-12-14-33-15-13-27/h2-9,16H,10-15,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFYVJWVXNLOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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